
三乙酸酯
概述
描述
Triacetate, commonly referred to in the context of cellulose triacetate (CTA), is a derivative of cellulose that is synthesized through acetylation. It is known for its applications in the production of fibers and films due to its high crystallinity and good orientation properties . Triacetin, or glycerol triacetate, is another compound often associated with the term "triacetate" and is used as a plasticizer and food additive, as well as a potential fuel additive due to its synthesis from biodiesel by-products .
Synthesis Analysis
The synthesis of cellulose triacetate involves the acetylation of cellulose using acetic anhydride and toluene to produce highly crystalline samples . Triacetin can be synthesized by acetylating
科学研究应用
化妆品和工业应用
三乙酸甘油酯,也称为三乙酸甘油,在化妆品配方中具有多种应用,可用作化妆品杀菌剂、增塑剂和溶剂。它还通常用作香料和香精的载体。已对三乙酸甘油酯在这些应用中的安全性进行了彻底评估,表明它在各种暴露形式中无毒,并且被 FDA 普遍认为是安全的 (GRAS),可用于人类食品成分 (Fiume, 2003) (Andersen, 2003)。
绿色化学和合成
三乙酸甘油酯已成功用于绿色化学,特别是在通过酯交换工艺合成异戊酸异戊酯中。使用三乙酸甘油酯不仅充当绿色溶剂,而且还促进了产物回收、催化剂分离、再循环和微波促进加热,展示了其多功能性和环保特性 (Wolfson et al., 2009) (Wolfson et al., 2010)。
手性识别和色谱
三乙酸纤维素因其在手性识别中的应用而得到广泛认可,尤其是在高效液相色谱 (HPLC) 中。它还显示了膜科学的潜力,例如反渗透、微滤和超滤。使用手性添加剂形成手性固定相进行 HPLC 的创新展示了该材料广泛拆分外消旋体和手性拆解的能力 (Yuan et al., 2005)。
纺织工业应用
含三乙酸酯的功能性织物的开发展示了该材料的凉爽触感和凉爽吸湿的特性。本研究强调了三乙酸酯在通过操纵混纺比、纱线细度和织物结构来创造高性能舒适纺织品方面的潜力 (Kim & Lee, 2018)。
高性能膜
三乙酸纤维素膜在透析等各种应用中的性能突出了其功效和可靠性。该膜能够提供广泛的渗透性,并且最近在筛分工艺中进行了改进,产生了均匀的孔径分布,表明其在临床进步和长期安全性方面的潜力 (Sunohara & Masuda, 2011)。
未来方向
属性
IUPAC Name |
3,5-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSQTXMGCGYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175668 | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triacetate | |
CAS RN |
2140-49-0 | |
| Record name | 3,5-Dioxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


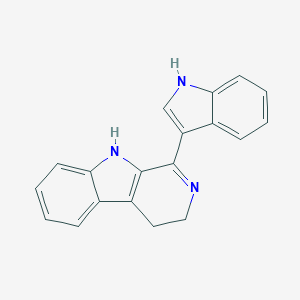
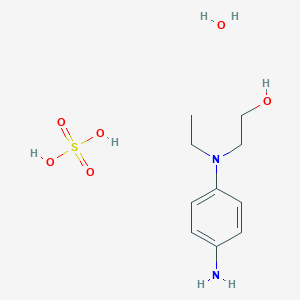
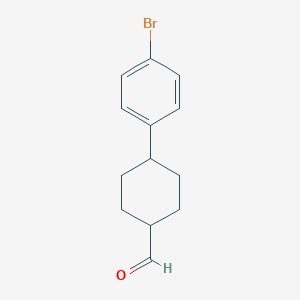

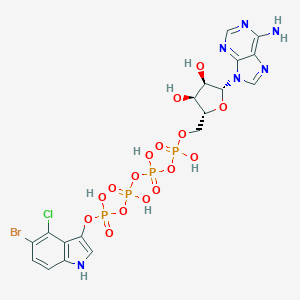
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
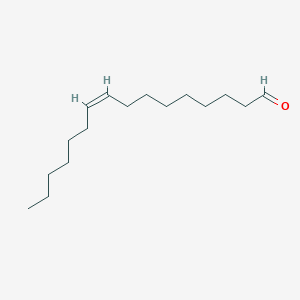

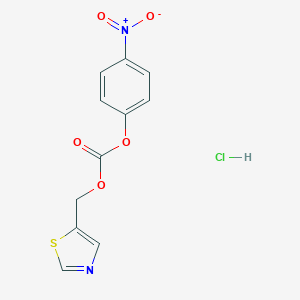
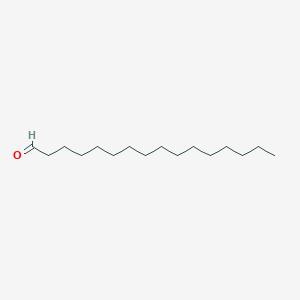



![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)